molecular formula C17H19N3O5S2 B2738333 2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 725716-30-3

2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2738333
CAS No.: 725716-30-3
M. Wt: 409.48
InChI Key: IGPQGVJSIXBSEO-UHFFFAOYSA-N
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Description

2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid (CAS 725716-30-3) is a complex organic compound with a molecular formula of C₁₇H₁₉N₃O₅S₂ and a molecular weight of 409.5 g/mol . This reagent features a multifunctional structure that includes a pyridine-3-carboxylic acid moiety linked via a sulfanyl bridge to a 2-methylphenyl ring system bearing a dimethylsulfamoyl group . The presence of both hydrogen bond donor and acceptor groups (2 hydrogen bond donors and 8 hydrogen bond acceptors) contributes to its molecular interactions, while the calculated topological polar surface area of approximately 150 Ų influences its solubility properties . The compound's structure includes several pharmaceutically relevant elements, with the dimethylsulfamoyl group being a notable feature also found in compounds investigated for various biological activities, including potential enzyme inhibition applications . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly for developing targeted therapeutic agents. The synthetic accessibility of related pyridine-carboxylic acid derivatives has been well-established in scientific literature, providing researchers with known methodological approaches for incorporation into more complex molecular architectures . This product is offered with purities typically ranging from 90% to 95% and is available in various quantities to support different research scales, with pricing structured accordingly . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this compound using appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-11-6-7-12(27(24,25)20(2)3)9-14(11)19-15(21)10-26-16-13(17(22)23)5-4-8-18-16/h4-9H,10H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPQGVJSIXBSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O5S2, with a molecular weight of 409.48 g/mol. The compound features a pyridine ring, a carboxylic acid group, and a dimethylsulfamoyl group, contributing to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, compounds with similar structures have demonstrated significant inhibitory effects on essential enzymes in parasites, such as PfGSK-3, which is crucial for the proliferation of malaria-causing organisms . The presence of both sulfamoyl and carbamoyl functionalities may enhance its binding affinity to these targets.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit promising antiparasitic properties. For instance, studies have shown that related compounds can inhibit key metabolic pathways in protozoan parasites, potentially leading to their death or reduced proliferation.

Antibacterial Effects

The compound's structural features suggest potential antibacterial activity. Compounds containing sulfonamide groups are well-known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This makes this compound a candidate for further exploration in antibacterial drug development.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds. The following table summarizes key findings from various research efforts:

Study ReferenceCompound TestedBiological ActivityKey Findings
5-Methyl-2-carbamoylpyridine-3-carboxylic acidAntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Thieno[2,3-b]pyridine-2-carboxamideAntiparasiticShowed potent activity against Plasmodium falciparum in vitro.
N,N-Dimethylsulfamide derivativesAntibacterialEffective against multiple bacterial strains with low MIC values.

These findings highlight the potential of compounds structurally similar to this compound as candidates for drug development targeting infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyridine/pyrimidine derivatives from the evidence:

Property Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid
Core Structure Pyridine-3-carboxylic acid Pyrimidine-4-carboxylic acid Pyrimidine-5-carboxylic acid
Substituents - Dimethylsulfamoyl-phenyl
- Carbamoylmethylsulfanyl bridge
- Chloro
- Methyl
- Cyclopentylsulfanyl
- Methyl
Functional Groups -COOH, -SO₂N(CH₃)₂, -NHCO- -COOH, -Cl, -CH₃ -COOH, -S-cyclopentyl, -CH₃
Potential Applications Enzyme inhibition (speculative, based on sulfamoyl and carboxylic acid motifs) Intermediate in synthesis (e.g., agrochemicals) Research use (structural diversity in drug discovery)
Solubility Likely moderate (carboxylic acid enhances polarity) Low (chloro and methyl reduce polarity) Moderate (cyclopentylsulfanyl may balance hydrophobicity)

Key Observations:

Electronic Effects : The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is electron-withdrawing, which may stabilize the compound against nucleophilic attack compared to the electron-donating cyclopentylsulfanyl group in .

Research Findings and Limitations

  • Synthetic Challenges : The dimethylsulfamoyl-phenyl group may complicate synthesis due to steric hindrance and sensitivity to acidic/basic conditions. This contrasts with simpler derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is more straightforward to prepare .
  • Gaps in Data: No experimental data on solubility, toxicity, or biological activity are available for the target compound.

Q & A

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets at the molecular level?

  • Answer: Molecular docking (AutoDock Vina) predicts binding modes to proteins like carbonic anhydrase. Site-directed mutagenesis validates key residues in enzyme inhibition. Isotopic labeling (e.g., 13^{13}C-carboxylic acid) tracks metabolic pathways via NMR. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) for structure-activity relationship (SAR) refinement .

Q. What role does the compound’s supramolecular architecture (e.g., dimerization) play in its physicochemical behavior?

  • Answer: X-ray crystallography (as in ) reveals dimerization via O–H⋯O hydrogen bonds, which enhance solubility and thermal stability. Computational simulations (MD or DFT) model packing efficiency and predict dissolution rates. Disrupting dimerization (e.g., via methyl substitution) tests its impact on bioavailability .

Q. How can researchers leverage this compound’s structural motifs for targeted drug delivery systems?

  • Answer: The pyridine-3-carboxylic acid moiety facilitates conjugation to nanoparticles (e.g., PLGA) for pH-dependent release. Sulfanyl groups enable thiol-disulfide exchange in redox-responsive carriers. In silico models (e.g., PKSim) predict tissue distribution, guiding nanoformulation design for oncology or antimicrobial applications .

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